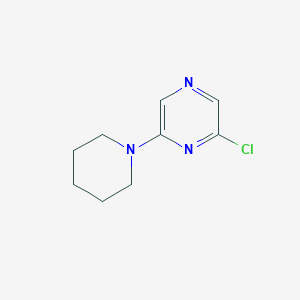

2-Chloro-6-piperidin-1-yl-pyrazine

描述

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Synthesis and Drug Discovery

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in the field of heterocyclic chemistry. mdpi.comnih.govmdpi.com Its unique electronic properties and ability to participate in various chemical reactions make it a valuable component in the synthesis of a wide range of organic molecules. researchgate.net The pyrazine nucleus is present in numerous naturally occurring compounds, including flavor and fragrance molecules found in coffee and cocoa, as well as in biologically important molecules like folic acid and riboflavin. lifechemicals.comelsevierpure.comresearchgate.net

In the realm of drug discovery, the pyrazine scaffold is of paramount importance. mdpi.compharmablock.com Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.govknaw.nl The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. pharmablock.com This has led to the incorporation of the pyrazine moiety into a number of FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide (B1679903) and the diuretic Amiloride. lifechemicals.com Furthermore, pyrazine-based compounds are being actively investigated for their potential in treating a variety of diseases, with many currently in preclinical and clinical development. lifechemicals.comnih.gov Beyond pharmaceuticals, pyrazine derivatives are also finding applications in materials science, where they are being explored for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to their favorable charge transfer properties. rsc.org

Strategic Importance of Chlorinated Pyrazines as Synthetic Intermediates and Biologically Active Motifs

The introduction of a chlorine atom onto the pyrazine ring significantly enhances its utility as a synthetic intermediate. The chloro substituent activates the pyrazine ring towards nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups. This versatility makes chlorinated pyrazines valuable building blocks in the synthesis of more complex, highly functionalized pyrazine derivatives. For instance, the chlorine atom can be readily displaced by amines, alcohols, thiols, and other nucleophiles, providing access to a diverse range of chemical structures.

Beyond their role as synthetic intermediates, chlorinated pyrazines themselves can exhibit significant biological activity. The presence of chlorine can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile. nih.gov In some cases, the chlorine atom itself can be a key pharmacophoric element, directly interacting with the biological target. This has led to the development of numerous chlorinated heterocyclic compounds with potent biological activities. nih.gov For example, chloro-substituted pyrazines are being investigated for their potential as kinase inhibitors and as agents targeting other important biological pathways.

Overview of Current Research Trajectories for 2-Chloro-6-piperidin-1-yl-pyrazine and Structurally Related Compounds

Current research on this compound and its analogs is primarily focused on exploring their potential in medicinal chemistry and as scaffolds for the development of novel bioactive compounds. The piperidine (B6355638) moiety, a six-membered heterocyclic amine, is a common feature in many pharmaceuticals and can significantly influence the solubility, lipophilicity, and target-binding properties of a molecule. The combination of the chlorinated pyrazine core with the piperidine ring in this compound creates a molecule with a unique set of properties that are being actively investigated.

Researchers are exploring the synthesis of derivatives of this compound by further modifying the piperidine ring or by replacing the chlorine atom with other functional groups. These synthetic efforts are often guided by computational modeling and structure-activity relationship (SAR) studies to design compounds with improved potency and selectivity for specific biological targets. For instance, analogs where the piperidine ring is substituted or replaced with other cyclic amines are being synthesized and evaluated for their biological activity.

Identification of Key Research Questions and Future Directions in this compound Research

The field of this compound research is still in its early stages, with several key questions and promising future directions emerging. A primary area of focus will be the comprehensive evaluation of the biological activity of this compound and its derivatives across a wide range of assays. This will help to identify its most promising therapeutic applications.

Key research questions that need to be addressed include:

What are the primary biological targets of this compound?

What is the mechanism of action by which it exerts its biological effects?

How can the structure of this compound be modified to enhance its potency, selectivity, and pharmacokinetic properties?

Can this compound serve as a lead structure for the development of new drugs for specific diseases?

Future research in this area will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening. The development of more efficient and scalable synthetic routes to this compound and its analogs will be crucial for facilitating further research. Moreover, detailed mechanistic studies will be essential for understanding how these compounds interact with their biological targets and for guiding the design of next-generation derivatives with improved therapeutic potential. The exploration of this and structurally related compounds holds significant promise for the discovery of new chemical probes and potential drug candidates.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-piperidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEYFRURKBQSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510223 | |

| Record name | 2-Chloro-6-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343856-62-2 | |

| Record name | 2-Chloro-6-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Piperidin 1 Yl Pyrazine and Its Congeners

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyrazine (B50134) Core Functionalization

The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This characteristic is a cornerstone of its functionalization, allowing for the direct introduction of various substituents. Halogenated pyrazines, in particular, are excellent substrates for SNAr reactions, often displaying higher reactivity than their pyridine (B92270) counterparts. thieme-connect.de

Amination Reactions Involving Piperidine (B6355638) and Substituted Piperidines on Chloropyrazines

The direct amination of chloropyrazines with piperidine and its derivatives is a common and efficient method for synthesizing compounds like 2-chloro-6-piperidin-1-yl-pyrazine. This reaction typically proceeds by treating a dichloropyrazine, such as 2,6-dichloropyrazine (B21018), with piperidine. The nucleophilic piperidine attacks the electron-deficient pyrazine ring, displacing one of the chloride leaving groups.

Improved routes for the synthesis of related compounds, such as 2,6-diaminopyrazine, have been developed from 2,6-dichloropyrazine through ammonolysis, which proceeds cleanly at 140°C. surrey.ac.uk The reaction of chloropyrazines with secondary amines like morpholine (B109124) has been studied to optimize conditions, highlighting the utility of this pathway. researchgate.net The synthesis of 1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol, a related heterocyclic compound, is achieved through a similar SNAr reaction where a hydroxylated piperidine displaces a chlorine atom on a pyrimidine (B1678525) ring.

Mechanistic Insights into SNAr Pathways on Pyrazine Rings

The SNAr reaction on a pyrazine ring proceeds via a two-step addition-elimination mechanism. thieme-connect.dewikipedia.org First, the nucleophile (e.g., piperidine) attacks an electrophilic carbon atom of the pyrazine ring, which is activated by the electron-withdrawing nitrogen atoms. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as the nitrogen atoms within the pyrazine ring, is crucial for stabilizing this intermediate. wikipedia.org In the second step, the leaving group (a halide) is eliminated, and the aromaticity of the pyrazine ring is restored.

The reactivity of heteroaromatic chlorides in SNAr reactions is significantly higher than that of chlorobenzene. For instance, 2-chloropyrimidine (B141910) is about 100 times more reactive than chloropyrazine, which itself is vastly more reactive than chlorobenzene. nih.gov This high reactivity often makes transition-metal catalysts unnecessary for amination reactions on such activated substrates. nih.gov The reaction of pyridine with nucleophiles is similar, with the electron-deficient nature of the ring facilitating substitution, particularly at the ortho and para positions. uci.edupearson.com

Impact of Reaction Parameters on Regioselectivity and Yield in Pyrazine Derivatives

The outcome of SNAr reactions on pyrazines, including yield and regioselectivity, is significantly influenced by reaction parameters such as the solvent, base, and temperature.

Solvent: The choice of solvent can dramatically affect reaction rates and yields. For the amination of chloropyrazine with morpholine, water was found to be a superior solvent compared to various organic solvents, leading to higher yields. nih.gov In other SNAr reactions, polar aprotic solvents like DMSO and DMF are often employed to facilitate the dissolution of reactants and stabilize charged intermediates. znaturforsch.com

Base: A base is often used to deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govznaturforsch.com The use of KF in water has been shown to be an effective and environmentally friendly system for the amination of various heteroaryl chlorides. nih.gov

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, especially for less reactive substrates. researchgate.net However, for highly activated substrates like many chloropyrazines, the reactions can often proceed under milder conditions. The use of microwave irradiation can also be employed to expedite these reactions. researchgate.net

Regioselectivity: In cases of polysubstituted pyrazines, the position of substitution is dictated by the electronic effects of the existing substituents. Electron-withdrawing groups direct the nucleophilic attack to the ortho and para positions. Computational methods, such as DFT calculations of σ-complex intermediates, can be used to predict the regioselectivity in kinetically controlled SNAr reactions. acs.org For fused systems like imidazo[1,2-a]pyrazine (B1224502), electrophilic substitution is directed to the five-membered ring, and the specific position of attack can be rationalized by the stability of the resulting intermediates. stackexchange.com

Transition-Metal Catalyzed Cross-Coupling Approaches for Pyrazine Substitution

While SNAr reactions are highly effective for C-N bond formation, transition-metal catalyzed cross-coupling reactions offer a powerful and versatile alternative for creating both C-C and C-N bonds on the pyrazine core. These methods significantly expand the diversity of accessible pyrazine derivatives.

Suzuki-Miyaura and Stille Coupling Protocols for Aryl/Alkyl Installation

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a prominent method for forming C-C bonds by coupling a halide (like chloropyrazine) with an organoboron compound. researchgate.net It is widely used due to its mild reaction conditions and the stability and low toxicity of the boron reagents. researchgate.netresearchgate.net Chloropyrazines have been shown to be effective substrates in Suzuki-Miyaura couplings. rsc.org For instance, the coupling of chloropyrazine with various arylboronic acids, catalyzed by palladium(II) ONO pincer complexes, proceeds with high activity. researchgate.netdntb.gov.ua The choice of catalyst and ligand is critical; for example, Pd(dppb)Cl₂ was found to be more effective than Pd(PPh₃)₄ for the coupling of chloropyrazine with arylboronic acids. rsc.org

Stille Coupling: The Stille coupling is another versatile palladium-catalyzed C-C bond-forming reaction, pairing an organotin compound with an organic halide. organic-chemistry.orglibretexts.org It is known for the air and moisture stability of the organotin reagents and its excellent functional group compatibility. rsc.org This method has been successfully applied in pyrazine chemistry for coupling with aryl, acyl, and vinyl halides. rsc.org For instance, chloropyrazine has been quantitatively converted to the corresponding diarylacetylene via a Sonogashira coupling, a related cross-coupling reaction. rsc.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Coupling Partner | Organoboron compounds (e.g., boronic acids) | Organotin compounds (stannanes) |

| Advantages | Low toxicity of reagents, mild reaction conditions. researchgate.netresearchgate.net | Stable reagents, broad functional group tolerance. rsc.org |

| Disadvantages | Can require specific catalyst/ligand systems for optimal reactivity. rsc.org | Toxicity of tin compounds. organic-chemistry.orgwikipedia.org |

| Example Catalyst | Pd(dppb)Cl₂ rsc.org | [Pd(allyl)Cl]₂/PPh₃ rsc.org |

Palladium-Catalyzed Aminations for Divergent Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This method has become a staple in organic synthesis, often replacing harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of phosphine (B1218219) ligands has been crucial to its success, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org

This methodology is applicable to heteroaryl halides, including chloropyrazines. Palladium-catalyzed amination allows for the synthesis of diverse aminopyrazines that may not be accessible through direct SNAr reactions. For instance, the amination of 2-amino-6-chloropyrazine (B134898) can be complicated by oligomer formation, but the use of specific palladium/phosphine catalytic systems can lead to the desired diamino-product in good yield. nih.gov The choice of ligand is critical; for example, tBuBrettPhos has been effective in the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles. acs.org The Buchwald-Hartwig reaction provides a complementary approach to SNAr, significantly expanding the toolkit for synthesizing functionalized pyrazine derivatives. wikipedia.orgnih.gov

Emerging Synthetic Routes to Functionalized Pyrazine Derivatives

Recent advancements in synthetic organic chemistry have provided a host of new tools for the construction and functionalization of the pyrazine ring system. These emerging routes offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

The use of light to initiate chemical reactions has gained significant traction as a mild and powerful method for C-H functionalization. researchgate.net For diazines like pyrazine, photoinduced methods enable the direct introduction of alkyl and other functional groups, bypassing the need for pre-functionalized starting materials. acs.org

A notable strategy involves the visible-light-mediated C-H alkylation of azauracils, a class of diazines, using N-(acyloxy)phthalimides as alkyl sources. researchgate.net This transition-metal-free approach relies on the formation of a photoactivated electron donor-acceptor (EDA) complex. researchgate.net Similarly, an eco-friendly method for the 6-arylation or 6-alkylation of 1,2,4-triazine-3,5(2H,4H)-diones utilizes a photoinduced cross-dehydrogenative coupling with hydrazines, which can even be powered by natural sunlight. researchgate.netresearchgate.net

Radical-radical coupling is another key mechanism in the photochemical functionalization of aromatic systems. numberanalytics.com Organic photoredox catalysis can be used for the distal C-H functionalization of electron-rich arenes by coupling a cyclohexadienyl radical with various persistent radicals, allowing for the introduction of diverse functional groups. numberanalytics.com For pyridines and related azines, a photochemical method has been developed that harnesses the reactivity of pyridinyl radicals, generated by single-electron reduction of pyridinium (B92312) ions, which then couple effectively with allylic radicals. acs.org This approach offers a distinct positional selectivity compared to classical Minisci-type reactions. acs.org

| Method | Substrate Type | Reagents/Catalyst | Key Features | Ref. |

| C-H Alkylation | Azauracils (Diazine) | N-(acyloxy)phthalimides, NaI/PPh3, TMEDA | Visible light, Transition-metal-free | researchgate.net |

| Cross-Dehydrogenative Coupling | 1,2,4-Triazine-diones (Diazine) | Hydrazines | Photoinduced, Sunlight-powered, Eco-friendly | researchgate.netresearchgate.net |

| Radical-Radical Coupling | Electron-rich arenes | Organic photoredox catalyst | Distal C-H functionalization | numberanalytics.com |

| Pyridinyl Radical Coupling | Pyridines/Azines | Dithiophosphoric acid catalyst | C(sp²)–C(sp³) bond formation, Novel selectivity | acs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov These strategies are increasingly applied to the synthesis of complex heterocyclic scaffolds. researchgate.netnih.govbeilstein-journals.org

A notable example is the development of a sequential three-component reaction to assemble polysubstituted 2,3-dioxo-1,4,5,6-tetrahydropyrazines. This protocol involves the reaction of primary aliphatic amines, 1,2-diaza-1,3-dienes (DDs), and oxalyl chloride. researchgate.net MCRs are also extensively used for synthesizing pyrazole (B372694) derivatives, which share structural similarities with pyrazines. For instance, a three-component synthesis of persubstituted pyrazoles utilizes aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)₃. beilstein-journals.org Four-component reactions involving an aldehyde, hydrazine (B178648) hydrate (B1144303), ethyl acetoacetate, and malononitrile (B47326) are also employed to create pyranopyrazole derivatives, where the pyrazolone (B3327878) ring is generated in situ. tandfonline.com These MCR strategies offer rapid access to diverse and highly functionalized heterocyclic compounds. libretexts.org

| Reaction Type | Components | Product Scaffold | Key Features | Ref. |

| Sequential 3-Component | Primary aliphatic amines, 1,2-Diaza-1,3-dienes, Oxalyl chloride | 2,3-Dioxo-tetrahydropyrazine | Straightforward assembly of pyrazine core | researchgate.net |

| 3-Component | Aldehydes, β-Ketoesters, Hydrazines | Persubstituted Pyrazole | Yb(PFO)₃ catalyzed | beilstein-journals.org |

| 4-Component | Aromatic aldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Pyrano[2,3-c]pyrazole | Catalyst-free, In situ pyrazolone formation | tandfonline.com |

| 5-Component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Substituted Pyrano[2,3-c]pyrazole | Montmorillonite K10 catalyzed, Solvent-free | nih.gov |

Organometallic reagents are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For pyrazine functionalization, organometallic precursors like lithiated pyrazines and stannylated pyrazines are particularly valuable.

Direct metalation of chloropyrazines can be achieved using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which, after trapping with various electrophiles, yields highly functionalized pyrazines. researchgate.net This method has been applied to the total synthesis of natural products like coelenterazine. researchgate.net

Tributylstannyl pyrazines are key intermediates for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the organostannane with an organic halide, such as a chloropyrazine, to form a new C-C bond. numberanalytics.comlibretexts.org The precursor, 2-(tributylstannyl)pyrazine, is an organotin compound featuring a pyrazine ring attached to a tributylstannyl group. cymitquimica.com The Stille reaction is highly versatile, tolerating a wide range of functional groups, though a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at a palladium center. numberanalytics.com This methodology is crucial for synthesizing substituted pyrazines where a carbon-based substituent is introduced at a position previously occupied by a halogen, directly relevant to the synthesis of congeners of this compound.

| Organometallic Precursor | Preparation Method | Subsequent Reaction | Key Features | Ref. |

| Lithiated Pyrazines | Direct metalation with TMPMgCl·LiCl or TMPZnCl·LiCl | Trapping with electrophiles | Regio- and chemoselective functionalization | researchgate.net |

| Pyrazine C-nucleosides | Direct metalation | Reaction with electrophiles | Synthesis of novel C-nucleosides | researchgate.net |

| 2-(Tributylstannyl)pyrazine | Reaction of a pyrazinyl anion with a tributyltin halide (general method) | Stille Coupling | Versatile C-C bond formation with chloropyrazines | organic-chemistry.orgcymitquimica.com |

| Dilithiated Pyrazines | Directed di(ortho-metalation) | Condensation polymerization | Preparation of pyrazine-based polymers | acs.org |

Scalability and Process Optimization in Pyrazine Derivative Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires robust, efficient, and cost-effective chemical reactions. Process optimization focuses on improving yields, reducing costs, and ensuring safety and environmental sustainability.

For the synthesis of pyrazine derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. tandfonline.com A scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been developed using a continuous flow formylation/hydrazine cyclization cascade, demonstrating the potential for efficient and controlled production. researchgate.net Continuous flow systems utilize small-sized channel reactors that enhance mass and heat transfer, leading to higher efficiency and better control over reaction parameters. tandfonline.com

Another approach to scalability and green chemistry is the use of biocatalysis. A continuous-flow system was developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, catalyzed by the immobilized enzyme Lipozyme® TL IM. This method operates at a mild temperature (45 °C) in a greener solvent (tert-amyl alcohol) and achieves high yields, demonstrating good scalability for the production of pyrazine-derived drugs. tandfonline.com Such process optimization strategies are critical for the viable production of complex molecules like functionalized pyrazines for commercial applications.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Piperidin 1 Yl Pyrazine Derivatives

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint and analyzing the conformational isomers of 2-Chloro-6-piperidin-1-yl-pyrazine derivatives.

Analysis of Pyrazine (B50134) Ring and Piperidine (B6355638) Moiety Vibrational Modes

The vibrational spectra of this compound derivatives are characterized by distinct modes originating from the pyrazine ring and the piperidine moiety.

Pyrazine Ring Vibrations: The pyrazine ring, an aromatic heterocycle, exhibits characteristic stretching vibrations in the 1625-1430 cm⁻¹ region. researchgate.net For instance, in 2-chloropyrazine (B57796), ring stretching modes have been identified at 1561, 1515, 1198, 1176, 1133, and 1047 cm⁻¹ in the IR spectrum and at similar frequencies in the Raman spectrum. researchgate.net The ring breathing mode for pyrazine is typically observed around 1015 cm⁻¹. researchgate.net

Piperidine Moiety Vibrations: The piperidine ring, a saturated heterocycle, displays characteristic vibrations corresponding to its C-H and C-N bonds. The -CH2- group deformation vibrations are typically observed around 1419-1422 cm⁻¹. researchgate.net

A comparative analysis of the spectra of the parent compound and its derivatives reveals shifts in these vibrational frequencies, providing insights into the electronic and steric effects of the substituents.

Investigation of Substituent Effects on Characteristic Frequencies

The introduction of substituents onto the this compound scaffold significantly influences the vibrational frequencies of both the pyrazine and piperidine rings. The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the bond strengths and force constants within the molecule, leading to observable shifts in the FT-IR and Raman spectra. researchgate.net For example, the position and intensity of the C-Cl stretching vibration are sensitive to the electronic environment of the pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of this compound derivatives, providing detailed information about the connectivity and stereochemistry of the molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Proton and Carbon Connectivity

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial chemical shift information for the protons and carbons in the molecule. rsc.org For the piperidine moiety, the ¹H NMR signals for the axial and equatorial protons can often be distinguished, providing conformational information. researchgate.net

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms. youtube.comepfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrazine and piperidine rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for connecting the piperidine ring to the pyrazine ring through the nitrogen atom. epfl.chsdsu.edu

Table 1: Representative NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazine-H3 | 7.85 | 135.2 | C5, C2, C6 |

| Pyrazine-H5 | 7.60 | 128.9 | C3, C6, C-Cl |

| Piperidine-H2'/H6' | 3.65 | 45.8 | C3'/C5', C6 (Pyrazine) |

| Piperidine-H3'/H5' | 1.70 | 25.5 | C2'/C6', C4' |

| Piperidine-H4' | 1.60 | 24.1 | C3'/C5' |

Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative and solvent.

Stereochemical Assignment using NMR Techniques

For derivatives of this compound with chiral centers, NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify protons that are close in space, providing information about the stereochemical arrangement. In some cases, the use of chiral shift reagents or the formation of diastereomeric derivatives can aid in the enantiodifferentiation by NMR. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula. rsc.org

The fragmentation patterns observed in the mass spectrum offer valuable structural insights. The fragmentation of the molecular ion can proceed through various pathways, often involving the loss of the chlorine atom, cleavage of the piperidine ring, or fragmentation of the pyrazine ring. researchgate.netmdpi.comnih.gov The analysis of these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule. For instance, a common fragmentation may involve the loss of the piperidine moiety or the cleavage of the C-Cl bond. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. This technique provides highly accurate mass measurements, which allows for the calculation of a precise molecular formula. For derivatives of this compound, HRMS is critical in confirming their identity and purity. nih.gov

In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision. This experimental m/z value is then compared against the theoretical m/z values of potential molecular formulas. The high resolution of the instrument allows for the differentiation between ions with very similar nominal masses but different elemental compositions.

For instance, the analysis of second-generation piperazine (B1678402) derivatives often involves dissolving the sample in a suitable solvent like methanol (B129727) and analyzing it via an LC-MS system equipped with a high-resolution mass spectrometer. nih.gov The data collected, typically in the form of a total ion current spectrum, provides the exact mass, which is then used to confirm the calculated molecular weight from the proposed structure. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Molecular Formula | C₉H₁₂ClN₃ |

| Calculated Monoisotopic Mass (Da) | 197.0719 |

| Measured m/z [M+H]⁺ | 198.0792 |

| Mass Accuracy (ppm) | 1.5 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by elucidating the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, a specific ion from the initial mass analysis is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation of piperidine-containing compounds often reveals characteristic neutral losses. nih.gov For example, in the analysis of piperidine alkaloids, ESI-MS/MS experiments have shown that a common fragmentation pathway involves the neutral elimination of water or other small molecules from the piperidine ring. nih.govscielo.br The fragmentation patterns of piperamides, which share structural similarities, are also well-characterized, with specific losses corresponding to the piperidine or other amine moieties. rhhz.net

For a compound like this compound, MS/MS analysis would be expected to show fragmentation patterns corresponding to the loss of the piperidine ring or cleavage at the C-Cl bond, providing definitive evidence for the connectivity of the molecule. The study of piperazine designer drugs has shown characteristic neutral losses of the piperazine ring, a similar heterocyclic structure. researchgate.net

Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 198.0792 | 113.0216 | C₅H₁₀N (Piperidine radical) |

| 198.0792 | 163.0533 | Cl |

| 113.0216 | 85.0289 | C₂H₂N |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces, with hydrogen bonding being particularly significant. rhhz.netnih.gov In the crystal structures of pyrazine-based compounds, hydrogen bonds, including N-H···N, N-H···O, and C-H···O interactions, are frequently observed to link molecules into one-, two-, or three-dimensional networks. nih.govresearchgate.net The formation of these hydrogen-bonded assemblies can significantly influence the physical properties of the material. mdpi.com

For instance, in the crystal structure of 4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate, the piperidine ring adopts a chair conformation, and molecules are linked by O-H···N, N-H···O, and C-H···O hydrogen bonds involving a water molecule, forming distinct chains. nih.gov A systematic analysis of pyrazine-based ligands in the RCSB PDB database revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. nih.gov

Analysis of π-π Stacking Interactions and Allosteric Modulation in Related Systems

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings are another crucial factor in determining the supramolecular architecture of pyrazine derivatives. nih.gov These interactions, where the electron-rich π systems of adjacent aromatic rings align, can be either face-to-face or offset. In some pyrazine-2,5-dicarboxamide (B1316987) structures, offset π–π interactions with intercentroid distances around 3.739 Å have been observed to link neighboring pyridine (B92270) rings. nih.govresearchgate.net

The concept of allosteric modulation, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, is a key area of drug discovery. nih.govnih.govacs.org Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the endogenous ligand. nih.govmdpi.com The binding of an allosteric modulator induces a conformational change in the receptor, which in turn affects the binding or efficacy of the orthosteric ligand. rsc.org While not directly a crystallographic finding for the title compound, understanding these interactions in related systems is crucial as the subtle conformational changes induced by allosteric modulators can sometimes be captured and analyzed through co-crystallography with their target proteins.

Validation of Computational Models with Crystallographic Data

Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the electronic and structural properties of molecules. rhhz.netnih.gov However, the accuracy of these theoretical models relies on their validation against experimental data. X-ray crystallography provides the benchmark data for this validation.

By comparing the computationally optimized geometry of a molecule with its experimentally determined crystal structure, researchers can assess the accuracy of the theoretical methods and basis sets used. bendola.combendola.com For example, DFT calculations have been used to investigate the relationship between the electronic properties and corrosion inhibition efficiency of pyrazine derivatives, with the calculated binding energies showing good correlation with experimental observations. science.gov In studies of platinum-pyrazine carboxamide derivatives, DFT was used to verify the optimized structures of the ligand and its complexes. bendola.com Similarly, a combined experimental and theoretical study of a chloropyrazine derivative used DFT to obtain geometrical parameters and energies, which were then compared with spectral data. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals. nih.govnih.gov

For pyrazine and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from n-π* and π-π* transitions. capes.gov.br The n-π* transition involves the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital. The π-π* transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The positions and intensities of these absorption bands can be influenced by the substituents on the pyrazine ring and the solvent environment. rsc.org For instance, a study on a spiropyran-based zinc sensor, which contains a pyrazine moiety, showed absorption maxima corresponding to aromatic π−π* transitions. acs.org In another study, the electronic absorption spectrum of pyrazine derivatives was investigated using DFT, revealing that the electronic and spectroscopic properties are affected by substituents. science.gov

Advanced Computational and Theoretical Investigations of 2 Chloro 6 Piperidin 1 Yl Pyrazine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone in the computational study of 2-Chloro-6-piperidin-1-yl-pyrazine. This method offers a robust framework for examining the electronic structure and for optimizing the molecular geometry, providing a detailed picture of the molecule's foundational properties.

Theoretical calculations have been successfully employed to determine the most stable three-dimensional arrangement of atoms in this compound. A key finding from these geometric optimizations is the conformational preference of the piperidine (B6355638) ring, which adopts a stable chair conformation to minimize steric strain and achieve the lowest energy state. The calculations also provide precise values for bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.748 | ||

| C-N (piperidine) | 1.371 | ||

| C2-N1-C3 | 116.3 | ||

| C5-C6-N (piperidine) | 121.2 | ||

| C3-C2-Cl-N1 | 179.9 |

This data is derived from theoretical DFT calculations and represents the optimized geometric parameters of the molecule.

DFT calculations extend to the prediction of the vibrational spectrum of this compound. The computed vibrational frequencies, when appropriately scaled to account for theoretical approximations and anharmonicity, demonstrate a strong correlation with experimental data from FT-IR and FT-Raman spectroscopy. This agreement allows for the confident assignment of specific vibrational modes, such as C-H stretching and the characteristic vibrations of the pyrazine (B50134) ring, to their corresponding peaks in the experimental spectra.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a lens through which the reactivity and electronic properties of this compound can be understood. By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a detailed picture of the molecule's electronic behavior emerges.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap indicates greater stability, as more energy is needed to promote an electron to a higher energy state. For this compound, the HOMO is predominantly located on the electron-rich piperidine ring, while the LUMO is distributed across the electron-deficient pyrazine ring. This spatial distribution and the magnitude of the energy gap are fundamental to understanding potential charge transfer interactions and electronic transitions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer quantitative insights into the molecule's reactive nature. Chemical hardness, for example, is a measure of the molecule's resistance to change in its electron distribution. These descriptors are invaluable for predicting the behavior of this compound in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -1.13 |

| Energy Gap (ΔE) | 5.19 |

| Electronegativity (χ) | 3.725 |

| Chemical Hardness (η) | 2.595 |

| Global Electrophilicity Index (ω) | 2.68 |

These values are derived from FMO theory and provide a quantitative assessment of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate the intricate network of intramolecular interactions and the delocalization of electron density within this compound. This analysis provides a detailed understanding of the bonding environment and the stabilizing effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

No published research data is available for the Molecular Electrostatic Potential (MEP) surface analysis of this compound. This type of analysis is crucial for understanding a molecule's reactive behavior, as it maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is predictive of how the molecule will interact with other chemical species. Without dedicated studies, a theoretical discussion of its MEP surface remains speculative.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Similarly, there is a lack of specific molecular docking and dynamics simulation studies for this compound. These computational techniques are instrumental in drug discovery and development for predicting how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme.

Simulation of Protein-Ligand Binding Modes

Without any molecular docking studies, it is not possible to report on the simulated binding modes of this compound with any biological targets. Such simulations would typically provide data on binding affinity, key interacting amino acid residues, and the orientation of the compound within a binding pocket.

Conformational Behavior and Dynamics in Biological Environments

Molecular dynamics simulations provide insights into the conformational changes and stability of a molecule within a biological system over time. In the absence of any such simulations for this compound, its dynamic behavior, flexibility, and interaction stability in a biological context remain uncharacterized.

Reactivity Profiles and Strategic Derivatization of 2 Chloro 6 Piperidin 1 Yl Pyrazine

Selective Functionalization at the Pyrazine (B50134) Core

The pyrazine ring in 2-Chloro-6-piperidin-1-yl-pyrazine is an electron-deficient system, a characteristic that predominantly dictates its reactivity. This electronic nature facilitates certain transformations while making others more challenging.

Nucleophilic Displacement of the Chlorine Atom: Scope and Limitations

The chlorine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the derivatization of this scaffold. The electron-withdrawing nature of the pyrazine nitrogens activates the C-Cl bond towards attack by nucleophiles.

The scope of nucleophiles that can displace the chlorine atom is broad and includes a variety of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. Generally, the reaction proceeds under thermal conditions or with the assistance of a base. The reactivity of nucleophiles follows a predictable trend, with stronger nucleophiles reacting more readily.

Table 1: Representative Nucleophilic Substitution Reactions on this compound and Analogs

| Nucleophile | Reagent Example | Product Type | General Observations |

| Oxygen Nucleophiles | Sodium methoxide | 2-Methoxy-6-piperidin-1-yl-pyrazine | Alkoxides are effective nucleophiles for this transformation. |

| Phenoxides | 2-Aryloxy-6-piperidin-1-yl-pyrazines | The electronic properties of the phenol (B47542) can influence reaction rates. | |

| Nitrogen Nucleophiles | Ammonia, Amines | 2-Amino-6-piperidin-1-yl-pyrazines | Primary and secondary amines readily displace the chloride. wur.nl |

| Hydrazine (B178648) | 2-Hydrazinyl-6-piperidin-1-yl-pyrazines | Useful for the synthesis of precursors for further heterocyclization. researchgate.net | |

| Azoles (e.g., pyrazole) | 2-(Pyrazol-1-yl)-6-piperidin-1-yl-pyrazines | Provides access to biheterocyclic systems. uni.lu | |

| Sulfur Nucleophiles | Sodium thiomethoxide | 2-(Methylthio)-6-piperidin-1-yl-pyrazines | Thiolates are generally excellent nucleophiles in SNAr reactions. |

| Carbon Nucleophiles | Cyanide | 2-Cyano-6-piperidin-1-yl-pyrazine | Can be a challenging transformation requiring specific catalysts or conditions. nih.gov |

| Organometallic reagents | 2-Aryl/Alkyl-6-piperidin-1-yl-pyrazines | Cross-coupling reactions (e.g., Suzuki, Stille) are often employed. nih.gov |

Limitations to the nucleophilic displacement of the chlorine atom can arise from several factors. Sterically hindered nucleophiles may react sluggishly or not at all. Poorly nucleophilic species may require harsh reaction conditions, which can lead to decomposition of the starting material or product. Furthermore, in some cases, the basicity of the nucleophile can lead to side reactions. The "element effect," where the leaving group order is F > NO2 > Cl ≈ Br > I, is a known phenomenon in SNAr reactions. nih.gov

Regioselective Introduction of Additional Functionalities on the Pyrazine Ring

The introduction of additional functional groups onto the pyrazine ring of this compound is a more complex challenge due to the inherent electronic properties of the heterocycle. The electron-deficient nature of the pyrazine ring makes it generally unreactive towards electrophilic aromatic substitution, which is a common method for functionalizing aromatic systems.

However, several strategies can be envisioned for the regioselective functionalization of the pyrazine core:

Directed Ortho-Metalation (DoM): It may be possible to deprotonate one of the pyrazine ring protons using a strong base, directed by a suitable functional group. This would generate a nucleophilic center that can then react with an electrophile.

Halogen-Metal Exchange: If a second halogen atom were present on the pyrazine ring, selective halogen-metal exchange followed by reaction with an electrophile could provide a route to further functionalization.

C-H Activation: Modern transition-metal-catalyzed C-H activation methodologies could potentially be applied to selectively introduce new functional groups onto the pyrazine ring.

The regioselectivity of these potential transformations would be influenced by the directing effects of the existing substituents, namely the chloro and piperidinyl groups, as well as the inherent reactivity of the different positions on the pyrazine ring.

Chemical Transformations of the Piperidine (B6355638) Moiety

The piperidine ring offers another avenue for the structural diversification of this compound.

N-Functionalization of the Piperidine Nitrogen (e.g., alkylation, acylation, sulfonylation)

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it amenable to a variety of functionalization reactions. ambeed.com

Table 2: Common N-Functionalization Reactions of the Piperidine Moiety

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide | N-Methylpiperidinium salt |

| Acylation | Acetyl chloride | N-Acetylpiperidine derivative |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Tosylpiperidine derivative |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | N-Alkylpiperidine derivatives |

| Michael Addition | α,β-Unsaturated esters | N-Adduct |

These reactions are generally high-yielding and proceed under standard conditions. The choice of reagent allows for the introduction of a wide range of functional groups, which can modulate the physicochemical properties of the molecule.

Modifications at the Piperidine Ring Carbons

Functionalization of the carbon atoms of the piperidine ring is more challenging but can be achieved through various synthetic strategies. Direct C-H functionalization of piperidines is an area of active research. nih.gov The positions adjacent to the nitrogen (C2 and C6) are often the most reactive.

Potential strategies for modifying the piperidine ring carbons include:

α-Lithiation and Electrophilic Quench: Deprotonation of a C-H bond adjacent to the nitrogen using a strong base, followed by reaction with an electrophile.

Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROM): These powerful reactions can be used to construct and modify cyclic systems, including those containing piperidine rings.

Functionalization of Pre-existing Functional Groups: If the piperidine ring itself is substituted (e.g., with a hydroxyl or carbonyl group), these can serve as handles for further chemical transformations.

Cycloaddition and Annulation Reactions for Novel Heterocyclic Scaffolds

The pyrazine ring, as a diene system, can in principle participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. mdpi.comresearchgate.net In this type of reaction, the electron-deficient pyrazine reacts with an electron-rich dienophile. The presence of the chloro and piperidinyl substituents will influence the reactivity and regioselectivity of such reactions.

Furthermore, the pyrazine moiety can be a building block for the construction of fused heterocyclic systems. For instance, condensation of a 1,2-diamine with the pyrazine ring could lead to the formation of a new fused ring. The chlorine atom can also serve as a handle for intramolecular cyclization reactions to form annulated products. The synthesis of novel heterocyclic scaffolds from pyrazine precursors is an active area of research. nih.govmdpi.comnih.gov

Construction of Fused Pyrazine Systems (e.g., pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrazines)

The electron-deficient nature of the pyrazine ring, enhanced by the electron-withdrawing chloro substituent, makes the 2-position susceptible to nucleophilic substitution. This reactivity is a cornerstone for building fused heterocyclic systems.

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be extrapolated. The initial step would involve the conversion of the 2-chloro group to a 2-amino functionality. This can be achieved through nucleophilic aromatic substitution with a suitable nitrogen source. The resulting 2-amino-6-(piperidin-1-yl)pyrazine could then be transformed into a 5-aminopyrazole derivative, which is a key precursor for the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govtsijournals.com

Another approach involves the reaction of a 5-aminopyrazole with a derivative of this compound where the chloro group acts as a leaving group in a palladium-catalyzed cross-coupling reaction to form the fused system. nih.gov

Table 1: Hypothetical Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

|---|

This table represents a proposed synthetic pathway based on known methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines.

The synthesis of triazolo[4,3-a]pyrazines frequently commences with a 2-chloropyrazine (B57796) derivative. doi.org A common and efficient method involves the reaction of 2-chloropyrazine with hydrazine hydrate (B1144303) to form the corresponding 2-hydrazinopyrazine. researchgate.netnih.gov This intermediate is then cyclized with a one-carbon synthon, such as triethyl orthoformate or an acid chloride, to yield the fused triazolo[4,3-a]pyrazine ring system. doi.orgnih.gov

Applying this strategy to this compound, the chlorine atom can be displaced by hydrazine to form 2-hydrazinyl-6-(piperidin-1-yl)pyrazine. Subsequent reaction with a suitable cyclizing agent would lead to the formation of a 1-substituted- doi.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivative. The piperidine moiety at the 6-position would remain intact throughout this reaction sequence.

Table 2: General Synthesis of Triazolo[4,3-a]pyrazine Derivatives

| Step | Starting Material | Reagent 1 | Reagent 2 | Conditions | Product |

|---|---|---|---|---|---|

| 1 | This compound | Hydrazine hydrate (N₂H₄·H₂O) | - | Ethanol, reflux | 2-Hydrazinyl-6-(piperidin-1-yl)pyrazine |

| 2 | 2-Hydrazinyl-6-(piperidin-1-yl)pyrazine | Triethyl orthoformate | - | Reflux | 6-(Piperidin-1-yl)- doi.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine |

This table outlines a synthetic route based on established procedures for the synthesis of triazolo[4,3-a]pyrazines. doi.orgresearchgate.netnih.gov

Synthesis of Spirocyclic Systems Incorporating Pyrazine and Piperidine Moieties

The creation of spirocyclic systems, where one carbon atom is the pivot for two rings, from this compound is a more complex synthetic challenge. The strategies for synthesizing spiropiperidines often involve either the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring on a carbocyclic or heterocyclic precursor. whiterose.ac.uk

A potential strategy for generating a spirocycle from this compound could involve an intramolecular cyclization. This would require the initial introduction of a suitable side chain onto the pyrazine ring, likely via substitution of the chlorine atom. This side chain would need to contain a functional group capable of reacting with one of the carbon atoms of the piperidine ring, ortho to the nitrogen atom. Such a reaction would be a significant synthetic undertaking and would likely require the activation of the C-H bond on the piperidine ring.

Alternatively, a spirocyclic system could be envisioned by utilizing the piperidine nitrogen in a cyclization reaction. For instance, if a suitable di-electrophilic reagent were to react with both the piperidine nitrogen and the adjacent carbon on the pyrazine ring (following a metalation step), a spirocyclic structure could potentially be formed. However, such a transformation is not commonly reported and would represent a novel synthetic methodology.

Given the synthetic complexity, a more feasible approach might involve starting with a pre-formed spirocyclic amine and attaching it to the 2-chloropyrazine core via nucleophilic aromatic substitution.

Table 3: Hypothetical Intramolecular Cyclization to a Spirocyclic System

| Step | Starting Material | Reagent(s) | Intermediate | Reaction Type | Hypothetical Product |

|---|---|---|---|---|---|

| 1 | This compound | A bifunctional reagent (e.g., X-R-Y) | 2-(Y-R-X)-6-piperidin-1-yl-pyrazine | Nucleophilic Substitution | - |

This table presents a conceptual pathway towards a spirocyclic system, highlighting the multi-step and challenging nature of such a synthesis.

General Principles of Pyrazine-Based Pharmacophores in Drug Design

The design of novel therapeutic agents often relies on the use of privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets. The pyrazine ring system is one such scaffold, recognized for its significant role in medicinal chemistry. Its unique electronic properties and structural features make it a versatile core for developing a wide array of bioactive molecules. tandfonline.comresearchgate.netmdpi.com

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a crucial pharmacophore in numerous therapeutic agents. mdpi.com This scaffold is electron-deficient due to the electronegativity of the nitrogen atoms, which influences its molecular interactions and metabolic stability. pharmablock.com The nitrogen atoms can act as hydrogen bond acceptors, frequently interacting with key amino acid residues in the hinge region of protein kinases, a common target in cancer therapy. pharmablock.com

The versatility of the pyrazine ring allows for diverse substitution patterns, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. tandfonline.comresearchgate.net The planar structure of the pyrazine ring is similar to benzene, and it is often employed as a bioisostere for phenyl, pyridine (B92270), or pyrimidine (B1678525) rings to modulate a compound's physicochemical and biological properties. pharmablock.com The presence of the pyrazine framework is a key feature in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the diuretic Amiloride, highlighting its therapeutic importance. researchgate.netmdpi.com

The bioactivity of pyrazine derivatives is closely linked to the functional groups attached to the core ring. For instance, many pyrazine-based medicinal compounds feature amine or amide groups, which are crucial for their biological function. imist.ma The modification of the pyrazine core by combining it with fragments of natural products has also yielded hybrid molecules with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazine Moiety This table is generated based on information from the text.

| Drug Name | Therapeutic Class | Role of Pyrazine Core |

| Bortezomib | Proteasome Inhibitor (Anticancer) | Forms part of the core structure, essential for activity. mdpi.com |

| Pyrazinamide (B1679903) | Antitubercular Agent | The pyrazine ring is the fundamental pharmacophore. |

| Amiloride | Potassium-Sparing Diuretic | The pyrazine core is central to its mechanism of action. researchgate.net |

| Glipizide | Antidiabetic | The pyrazine ring is a key structural component. pharmablock.com |

The basic nitrogen atom within the piperidine ring is often protonated at physiological pH, enabling it to form crucial ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in receptor binding pockets. This electrostatic interaction is a key determinant of affinity for many targets. rsc.org

Structure-activity relationship (SAR) studies have consistently demonstrated the importance of the piperidine moiety. For example, in the development of dual histamine H3 and sigma-1 (σ1) receptor antagonists, the piperidine ring was identified as a critical structural element for high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov Replacing the piperidine with a piperazine (B1678402) in one analogue resulted in a drastic loss of affinity for the σ1 receptor, underscoring the piperidine's role in selectivity. nih.gov Furthermore, introducing substituents onto the piperidine ring can enhance aqueous solubility and modulate in vivo potency. thieme-connect.com

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—is a widely used strategy in medicinal chemistry to modulate a drug candidate's pharmacological profile. Halogens can influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability.

The impact of a halogen substituent is multifaceted:

Electronic Effects : Halogens are electronegative and can alter the electron distribution of an aromatic ring, affecting its interactions with biological targets. mdpi.com This can influence the pKa of nearby functional groups. mdpi.com

Steric Effects : The size of the halogen atom (I > Br > Cl > F) can be used to probe the steric constraints of a binding pocket, leading to improved selectivity.

Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Metabolic Stability : The carbon-halogen bond, particularly the carbon-fluorine bond, is strong and resistant to metabolic cleavage, which can block sites of metabolism and prolong a drug's half-life. cambridgemedchemconsulting.com

Halogen Bonding : Under specific conditions, halogens can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in a receptor, thereby increasing binding affinity.

In the context of pyrazine derivatives, halogenation has been shown to tune the charge transport properties of molecules. rsc.org For instance, the introduction of chlorine atoms can impact the electronic properties of the pyrazine ring, which in turn affects interactions with target proteins. mdpi.com The specific pattern of halogen substitution can lead to significant differences in biological activity. acs.org

Targeted Molecular Interactions and Therapeutic Efficacy

The therapeutic potential of this compound analogues stems from their ability to interact with a variety of specific molecular targets, leading to the modulation of key biological pathways. Research has focused on their efficacy in several areas, including central nervous system disorders and oncology, by targeting receptors, transporters, and enzymes.

Analogues of this compound have been identified as significant modulators of serotonin (B10506) receptors, particularly the 5-HT2C subtype, which is a key target for treating CNS disorders, including obesity and psychiatric conditions. The structurally similar compound 6-chloro-2-(1-piperazinyl)pyrazine (CPP; MK-212) has been shown to elicit responses characteristic of serotonin-receptor activation in the central nervous system. nih.gov Studies have demonstrated that MK-212 has a notable affinity and efficacy for the 5-HT2C receptor and can reduce food intake in animal models. researchgate.net

The activation of the 5-HT2C receptor is strongly linked to increased satiety, making its agonists promising candidates for anti-obesity agents. researchgate.net For example, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, another pyrazine derivative, is a potent and selective 5-HT2C agonist that demonstrated a dose-dependent reduction in food intake and body weight in rats. nih.gov The development of selective 5-HT2A/5-HT2C receptor inverse agonists is also an active area of research for potential antipsychotic drug development. nih.gov The therapeutic utility of these compounds is often assessed by their ability to modulate behaviors associated with serotonin pathways, such as head twitches in mice and effects on the crossed extensor reflex in rats, which can be blocked by serotonin antagonists. nih.gov

Inhibition of the Glycine (B1666218) Transporter 1 (GlyT1) is a well-regarded strategy for treating neurological conditions, particularly schizophrenia, by enhancing N-methyl-D-aspartate (NMDA) receptor function. nih.govnih.govresearchgate.net GlyT1 regulates the concentration of glycine in the synaptic cleft, and its inhibition leads to increased glycine levels, which acts as an obligatory co-agonist at NMDA receptors. nih.gov

While many initial GlyT1 inhibitors were sarcosine-based, research has expanded to include diverse heterocyclic scaffolds, including those related to pyrazine. discmedicine.comresearchgate.net For example, the selective GlyT1 inhibitor SSR504734, chemically named 2-chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, has shown effectiveness in animal models relevant to cognitive enhancement. researchgate.net The development of novel GlyT1 inhibitors is a competitive field, with various series of compounds being evaluated for their ability to elevate glycine levels in cerebrospinal fluid. nih.gov These inhibitors are broadly classified into sarcosine-based and non-sarcosine-based compounds, which may interact with different binding sites on the transporter. researchgate.netmdpi.com The ultimate goal is to treat the negative symptoms and cognitive deficits associated with schizophrenia and other CNS disorders where NMDA receptor hypofunction is implicated. nih.goveurekaselect.com

Pyrazine derivatives have emerged as a versatile scaffold for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Pim Kinases: A novel series of 2,6-disubstituted pyrazine derivatives was designed and synthesized, leading to the identification of compounds with potent activity against Pim kinases. nih.gov Structure-guided optimization and hybridization efforts successfully produced analogues with significant inhibitory effects in both enzymatic and cellular assays. nih.gov

SHP2: The protein tyrosine phosphatase 2 (SHP2) is another important target in oncology. google.comgoogle.com Novel pyrazine derivatives have been developed that exhibit excellent inhibitory activity against SHP2. google.com These inhibitors are being explored for the treatment of diseases mediated by non-receptor protein tyrosine phosphatase, with SHP2 inhibition being a viable anti-tumor strategy. google.comgoogle.com Combining SHP2 inhibitors with other targeted therapies, such as CDK4/6 inhibitors, has been shown to enhance efficacy in certain cancer models. nih.gov

Other Kinases: The pyrazine scaffold has also been utilized to develop inhibitors for other kinases. For example, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which contains a pyrazine-like nitropyridine moiety, was evaluated for its inhibitory activity against kinases with a specific cysteine residue in the hinge region, including MPS1 and p70S6Kβ. mdpi.com While it did not show high potency against its intended target, MPS1, it did exhibit significant activity against p70S6Kβ, suggesting its potential as a starting point for developing more selective inhibitors. mdpi.com

Table 1: Kinase Inhibition by Pyrazine Analogues

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 2,6-Disubstituted Pyrazines | Pim Kinases, CK2 | Identified analogues with potent enzymatic and cellular inhibition. nih.gov |

| Novel Pyrazine Derivatives | SHP2 | Compounds show excellent SHP2 inhibitory activity for potential anti-tumor therapy. google.comgoogle.com |

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in a wide range of physiological functions, and their antagonists are used to treat various conditions. Analogues based on pyrazine and related heterocyclic cores have been developed as muscarinic antagonists. A high-throughput screening campaign identified a novel chemotype that led to the development of potent pan-muscarinic antagonists active across all five receptor subtypes (M1-M5). nih.gov

These compounds, which feature a pyridazine (B1198779) core structurally similar to pyrazine, lack the strong basic amine typical of classical muscarinic antagonists. nih.gov Optimization of this series yielded compounds with high CNS penetration. nih.gov Furthermore, the synthesis of a chloropyrazine analogue of a quinuclidine-based muscarinic agonist resulted in a derivative with functional selectivity at the M1, M2, and M3 receptor subtypes. rsc.org This demonstrates that modifications to the pyrazine ring can fine-tune the compound's interaction profile with different muscarinic receptor subtypes.

Antimicrobial and Anti-infective Research

The pyrazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for antimicrobial and anti-infective properties. Numerous studies have reported the synthesis of novel pyrazine derivatives with activity against a broad spectrum of pathogens, including bacteria and mycobacteria. nih.govresearchgate.netjetir.org

In one study, novel pyrazine derivatives with an amidoxime moiety were synthesized and tested for their tuberculostatic activity, with minimum inhibitory concentration (MIC) values ranging from 25-100 µg/mL. nih.gov Three of these compounds also exhibited activity against both aerobic and anaerobic bacteria. nih.gov Another series of pyrazine carboxamide derivatives showed moderate to good in-vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds also exhibiting moderate antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net

The structural versatility of the pyrazine ring allows for the creation of hybrid molecules to enhance antimicrobial potency. For instance, triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to possess a wide range of biological activities, including antibacterial effects. mdpi.com One such compound demonstrated strong activity against E. coli with an MIC of 16 μg/mL, comparable to the antibiotic ampicillin. mdpi.com Research has also explored piperidinothiosemicarbazone derivatives of pyrazine, although these have shown less promising antimycobacterial activity compared to their pyridine counterparts, suggesting that the specific heterocyclic core is crucial for this particular biological effect. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

| Derivative Class | Target Organism(s) | Reported Activity (MIC) |

|---|---|---|

| Pyrazine Amidoximes | Mycobacterium tuberculosis, Aerobic/Anaerobic Bacteria | 25-100 µg/mL nih.gov |

| Pyrazine Carboxamides | S. aureus, E. coli, M. tuberculosis | Moderate to good activity compared to standards. researchgate.net |

| rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazines | E. coli | 16 µg/mL mdpi.com |

Advanced Analytical Methodologies for 2 Chloro 6 Piperidin 1 Yl Pyrazine and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques form the bedrock of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound such as "2-Chloro-6-piperidin-1-yl-pyrazine," various chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like "this compound" and for quantifying their concentration in various samples. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.

In a typical RP-HPLC method for pyrazine (B50134) derivatives, a C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. nih.govijcpa.in A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used to elute the compound. nih.govijcpa.in A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to achieve optimal separation of the main compound from any impurities or related substances. nih.gov Detection is commonly performed using a UV detector, as the pyrazine ring system absorbs ultraviolet light. nih.gov

For instance, a general method for analyzing pyrazinoic acid analogs involves a reversed-phase C18 column with a gradient of 5% to 95% acetonitrile in water over 15 minutes at a flow rate of 1.0 mL/min. nih.gov The solvents are typically modified with 0.1% formic acid or 20 mM ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.gov While specific parameters for "this compound" are not detailed in the available literature, a similar approach would be a suitable starting point for method development. The retention time and peak area obtained from an HPLC analysis can be used to determine the purity and concentration of the compound, respectively.

Table 1: Representative RP-HPLC Parameters for Analysis of Pyrazine Derivatives

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 20 mM Ammonium Acetate |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 and 280 nm |

| Column Temperature | 25 ± 2°C |

| This table presents a general method for related pyrazine compounds and serves as a starting point for the analysis of this compound. nih.govijcpa.in |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself may not be sufficiently volatile for direct GC analysis without high temperatures that could cause degradation. However, GC can be employed for the analysis of its more volatile synthetic precursors or degradation products.

For the analysis of pyrazines in general, GC is a widely used technique, particularly in the food and fragrance industries for the analysis of volatile alkylpyrazines. nih.govresearchgate.net These methods typically use a capillary column with a stationary phase like a DB-1 or ZB-5MS. nih.gov If "this compound" were to be analyzed by GC, a derivatization step to create a more volatile analog might be necessary. To date, no specific GC methods for the direct analysis of "this compound" have been reported in the scientific literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as in the synthesis of "this compound." nih.gov By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), it is possible to separate the starting materials, intermediates, and the final product.